N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O5/c20-14(17-5-6-19-7-9-22-10-8-19)15(21)18-11-13-12-23-16(24-13)3-1-2-4-16/h13H,1-12H2,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBFICKZBGSIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Ketal Formation
The 1,4-dioxaspiro[4.4]nonane scaffold is typically synthesized via acid-catalyzed ketalization of a cyclic diketone with ethylene glycol. For example:
- Starting material : Cyclopentanone (or analogous cyclic ketone).
- Reagents : Ethylene glycol, p-toluenesulfonic acid (p-TsOH).
- Conditions : Reflux in toluene with azeotropic removal of water.
The product, 1,4-dioxaspiro[4.4]nonane, is then functionalized at the 2-position.
Introduction of the Aminomethyl Group
The aminomethyl group is introduced via a two-step process:
- Bromination : Treatment of the spirocyclic ketal with N-bromosuccinimide (NBS) under radical initiation yields 2-bromomethyl-1,4-dioxaspiro[4.4]nonane.
- Amination : Reaction with sodium azide (NaN₃) followed by catalytic hydrogenation (H₂/Pd-C) produces the primary amine.
Key Data :
- Yield for bromination: 75–85% (THF, 0°C to room temperature).
- Hydrogenation time: 2–4 hours (1 atm H₂, ethanol).
Synthesis of 2-Morpholinoethylamine
Alkylation of Morpholine
2-Morpholinoethylamine is prepared by nucleophilic substitution:
- Reagents : Morpholine + 2-chloroethylamine hydrochloride.
- Conditions : Reflux in acetonitrile with K₂CO₃ as a base.
Optimization :
- Stoichiometry: 1:1.2 molar ratio (morpholine:chloroethylamine).
- Reaction time: 12–16 hours.
- Yield: 70–80% after purification by distillation.
Oxalamide Coupling Strategies
Oxalyl Chloride-Mediated Coupling
A classic approach involves sequential acylation of amines with oxalyl chloride:
- Step 1 : Reaction of 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine with oxalyl chloride in dichloromethane (DCM) at 0°C to form the monoacyl chloride intermediate.
- Step 2 : Addition of 2-morpholinoethylamine in the presence of triethylamine (TEA) to yield the target oxalamide.
Reaction Conditions :
Carbodiimide-Based Coupling
Alternative methods use coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with N-hydroxybenzotriazole (HOBt):
- Activation : Oxalic acid is activated with DCC/HOBt in tetrahydrofuran (THF).
- Coupling : Sequential addition of amines under inert atmosphere.
Advantages :
Optimized Parameters :
Alternative Pathways and Novel Approaches
One-Pot Tandem Synthesis
Recent patents describe a one-pot method using bis(acetoxy)iodobenzene (PhI(OAc)₂) and copper catalysis to simultaneously form the spirocyclic ketal and oxalamide bond.
Procedure :
Solid-Phase Synthesis
For high-throughput applications, silica-supported reagents have been employed:
- Activated silica gel promotes coupling between pre-formed oxalamic acid and amines.
- Conditions : Benzene, room temperature, 2 hours.
- Yield : 80–85%.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 3.65–3.58 (m, 8H, morpholine), 3.45 (s, 4H, dioxaspiro), 2.50 (t, 2H, CH₂N), 1.70–1.40 (m, 8H, spiro ring).
- IR (KBr) : 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).
Challenges and Optimization Opportunities
Side Reactions
Scalability
- Oxalyl chloride route : Limited by exothermicity; requires slow addition below 5°C.
- Carbodiimide route : Preferred for industrial-scale synthesis due to milder conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while reduction could produce reduced forms of the oxalamide group. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure and oxalamide group allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Compounds
The following table summarizes key structural and functional differences between N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide and analogous compounds:
Key Observations:
- Structural Diversity: The target compound’s spirocyclic ether and morpholinoethyl groups distinguish it from analogs like S336 (aromatic substituents) or Compound 13 (thiazole-piperidine motifs). These structural differences correlate with divergent applications (e.g., flavoring vs. antiviral activity).
- Synthetic Yields : Compared to Compound 2 (73% yield) and Compound 13 (36–53% yields), the target compound’s synthesis likely requires optimization due to the steric hindrance of the spirocyclic system.
- Biological Activity: While S336 and Compound 13 are validated in flavor enhancement and antiviral roles, the target compound’s activity remains speculative. Its morpholinoethyl group may enhance solubility or target binding compared to pyridine or thiazole moieties .
Research Findings and Mechanistic Insights
Receptor Binding (Umami Agonists)
S336 and related oxalamides activate the hTAS1R1/hTAS1R3 umami receptor via hydrophobic and hydrogen-bonding interactions. The target compound’s spirocyclic ether may mimic S336’s dimethoxybenzyl group in receptor binding, but its lack of aromaticity could reduce potency .
Antiviral Activity
Compound 13 and its analogs inhibit HIV entry by targeting the CD4-binding site.
Thermal Stability
Compound 2’s decomposition at 180°C contrasts with typical oxalamides, which often degrade above 200°C. The target compound’s spirocyclic system may confer greater thermal stability, making it suitable for high-temperature industrial processes .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. Its potential biological activities have attracted considerable interest in medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N2O4, with a molecular weight of approximately 318.4 g/mol. The compound features a dioxaspiro framework that contributes to its structural complexity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O4 |
| Molecular Weight | 318.4 g/mol |
| Structure | Spirocyclic oxalamide |
Preliminary studies suggest that this compound interacts with various biological targets, potentially inhibiting specific enzymes or receptors involved in disease pathways. The unique spirocyclic structure allows for selective binding to active sites on proteins, which may lead to modulation of biological functions.
Possible Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or signaling pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological responses.
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Compounds in this class have shown effectiveness against bacterial and fungal strains.
- Anticancer Activity : Preliminary findings suggest potential cytotoxic effects on cancer cell lines.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of related oxalamide compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting strong antimicrobial potential.
- Cytotoxicity in Cancer Cells : Research involving the testing of similar spirocyclic compounds on breast cancer cell lines demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
Future Directions
Further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Potential avenues include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity and reduced toxicity.
Q & A
Q. Which analogs show promise for targeted drug delivery?
- PEGylation : Attachment of polyethylene glycol (PEG) chains to the oxalamide nitrogen improves aqueous solubility and tumor accumulation () .
- Prodrug Design : Esterification of hydroxyl groups (e.g., acetate prodrugs) enhances oral bioavailability in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
